molecular formula C9H14N4O2S B2859433 2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide CAS No. 946351-32-2

2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide

Cat. No.: B2859433
CAS No.: 946351-32-2
M. Wt: 242.3
InChI Key: GRORYUXNHUSBAZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid structure is of significant interest due to its potential pharmacological activities and applications in various fields such as medicinal chemistry, biology, and industry .

Chemical Reactions Analysis

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC₁₄H₁₆N₄O₂S
IUPAC Name2-ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
SMILESCCOc(cccc1)c1C(Nc1nnc2SCCCn12)=O

Anticancer Activity

Related compounds in the triazole-thiazole family have shown promising anticancer properties. For instance:

  • Triazole-thiazole derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. In particular, compounds with similar structures demonstrated IC₅₀ values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
  • A study indicated that certain triazole derivatives displayed potent antiproliferative effects on U937 cells with IC₅₀ values around 16.23 μM .

Antimicrobial Activity

The antimicrobial potential of triazole-thiazole derivatives has also been documented:

  • Compounds similar to this compound exhibited significant antibacterial activity against pathogenic bacteria. For example, some derivatives showed effectiveness comparable to standard antibiotics like chloramphenicol .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been explored in various studies:

  • Triazoles are known to interact with GABA receptors and modulate neuronal excitability. Although specific data on this compound is lacking, related triazoles have shown promise in reducing seizure activity in animal models.

Synthesis and Screening

The synthesis of this compound typically involves multi-step synthetic routes that may include cyclization reactions involving thiosemicarbazides and aldehydes. The biological activities of synthesized compounds are often screened against various cell lines to assess their potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound Activity IC₅₀ (μM)
Triazole derivative AAnticancer (MCF-7)27.3
Triazole-thiazole derivative BAntimicrobialComparable to chloramphenicol
Triazole derivative CAnticonvulsantNot specified

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-2-15-6-7(14)10-8-11-12-9-13(8)4-3-5-16-9/h2-6H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRORYUXNHUSBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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